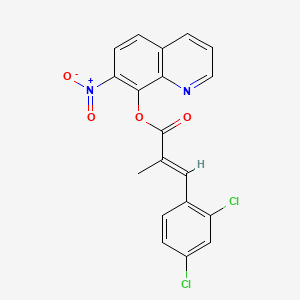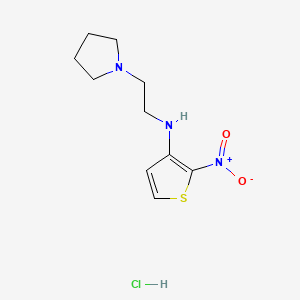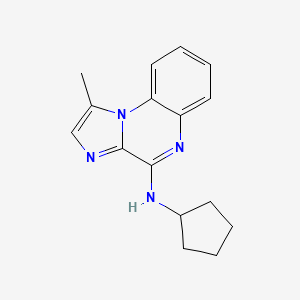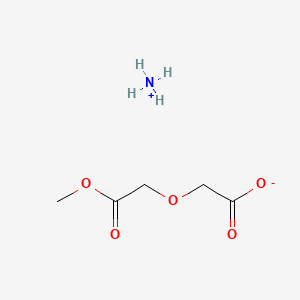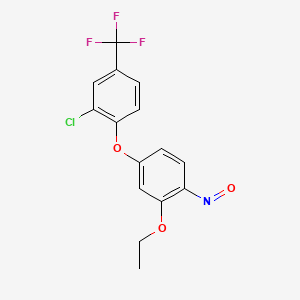
2,4-Dimethyl-7-(2-methylene-1-oxopentyl)-2H-1,4-benzoxazin-3(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,4-Dimethyl-7-(2-methylene-1-oxopentyl)-2H-1,4-benzoxazin-3(4H)-one” is an organic compound that belongs to the benzoxazinone family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “2,4-Dimethyl-7-(2-methylene-1-oxopentyl)-2H-1,4-benzoxazin-3(4H)-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzoxazinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2,4-dimethyl groups: This step often involves alkylation reactions using methylating agents.
Attachment of the 2-methylene-1-oxopentyl side chain: This can be done through a series of reactions such as aldol condensation, followed by reduction and dehydration.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
“2,4-Dimethyl-7-(2-methylene-1-oxopentyl)-2H-1,4-benzoxazin-3(4H)-one” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzoxazinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, “2,4-Dimethyl-7-(2-methylene-1-oxopentyl)-2H-1,4-benzoxazin-3(4H)-one” can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound might be studied for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.
Medicine
Pharmaceutical research could explore its potential as a drug candidate for treating various diseases, given the biological activity of benzoxazinones.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of “2,4-Dimethyl-7-(2-methylene-1-oxopentyl)-2H-1,4-benzoxazin-3(4H)-one” would depend on its specific biological target. Generally, benzoxazinones can interact with enzymes, receptors, or other proteins, modulating their activity. This interaction often involves binding to the active site or allosteric sites, leading to inhibition or activation of the target protein.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dimethyl-2H-1,4-benzoxazin-3(4H)-one: Lacks the 2-methylene-1-oxopentyl side chain.
7-(2-Methylene-1-oxopentyl)-2H-1,4-benzoxazin-3(4H)-one: Lacks the 2,4-dimethyl groups.
2-Methyl-2H-1,4-benzoxazin-3(4H)-one: Lacks both the 2,4-dimethyl groups and the 2-methylene-1-oxopentyl side chain.
Uniqueness
“2,4-Dimethyl-7-(2-methylene-1-oxopentyl)-2H-1,4-benzoxazin-3(4H)-one” is unique due to the presence of both the 2,4-dimethyl groups and the 2-methylene-1-oxopentyl side chain
Eigenschaften
CAS-Nummer |
135420-31-4 |
|---|---|
Molekularformel |
C16H19NO3 |
Molekulargewicht |
273.33 g/mol |
IUPAC-Name |
2,4-dimethyl-7-(2-methylidenepentanoyl)-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C16H19NO3/c1-5-6-10(2)15(18)12-7-8-13-14(9-12)20-11(3)16(19)17(13)4/h7-9,11H,2,5-6H2,1,3-4H3 |
InChI-Schlüssel |
WKXMVMYUQRBVSS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=C)C(=O)C1=CC2=C(C=C1)N(C(=O)C(O2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


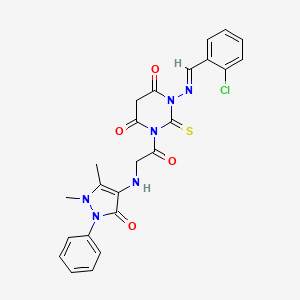
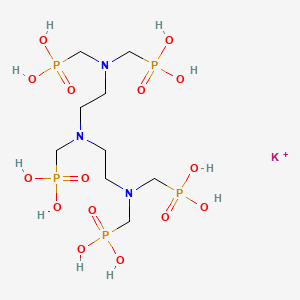
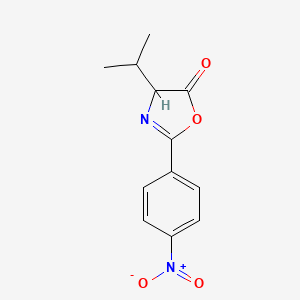
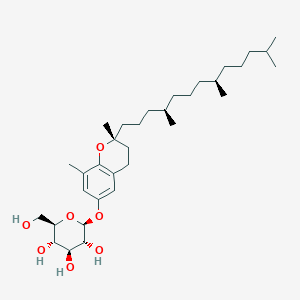
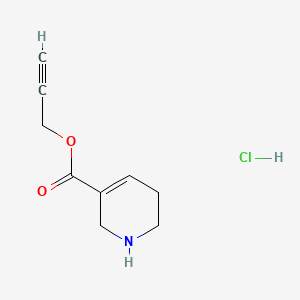

![n-(5-Tert-butyl-4-{[6-hydroxy-4-oxo-2-(2-phenylethyl)-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl]sulfanyl}-2-methylphenyl)methanesulfonamide](/img/structure/B12722737.png)
